molecular formula C12H12ClNO5 B1299347 Dimethyl 2-[(chloroacetyl)amino]terephthalate CAS No. 325763-68-6

Dimethyl 2-[(chloroacetyl)amino]terephthalate

Cat. No.: B1299347
CAS No.: 325763-68-6
M. Wt: 285.68 g/mol
InChI Key: MCJXWDAWSRTYBH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Dimethyl 2-[(chloroacetyl)amino]terephthalate involves the reaction of terephthalic acid with chloroacetyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include a temperature range of 0-5°C for the initial reaction and room temperature for the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

Dimethyl 2-[(chloroacetyl)amino]terephthalate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 2-[(chloroacetyl)amino]terephthalate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Dimethyl 2-[(chloroacetyl)amino]terephthalate involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Dimethyl 2-[(chloroacetyl)amino]terephthalate can be compared with similar compounds, such as:

  • Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate
  • Dimethyl 2-[(4-chlorophenyl)sulfonyl)amino]terephthalate
  • Dimethyl 2-[(2,4-dichlorobenzoyl)amino]terephthalate
  • Dimethyl 2-[(4-nitrophenyl)sulfonyl)amino]terephthalate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

dimethyl 2-[(2-chloroacetyl)amino]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJXWDAWSRTYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366451
Record name dimethyl 2-[(chloroacetyl)amino]terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325763-68-6
Record name dimethyl 2-[(chloroacetyl)amino]terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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